2-(3-Methylbutyl)cyclohexan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylbutyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZQSNSPVVCNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CCCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Methylbutyl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of phenol to produce cyclohexanol, followed by the alkylation of cyclohexanol with 3-methylbutyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, this compound can be produced by the catalytic hydrogenation of phenol using a metal catalyst such as palladium or nickel. The resulting cyclohexanol is then subjected to alkylation with 3-methylbutyl bromide in the presence of a base. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbutyl)cyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(3-Methylbutyl)cyclohexanone, using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to produce the corresponding alkane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 2-(3-Methylbutyl)cyclohexanone
Reduction: 2-(3-Methylbutyl)cyclohexane
Substitution: Various substituted cyclohexane derivatives depending on the reagent used
Scientific Research Applications
Fragrance and Flavor Industry
Use in Perfumes and Flavors
The primary application of 2-(3-Methylbutyl)cyclohexan-1-ol is as a fragrance component in perfumes. Its pleasant scent profile enhances the olfactory appeal of cosmetic products. According to regulatory assessments, this compound is commonly used in formulations for personal care products, including perfumes and air fresheners .
Case Study: Fragrance Composition
A notable case study involved the formulation of a floral fragrance where this compound was utilized to replicate the scent of roses. The study demonstrated that this compound effectively contributed to the overall aroma profile while maintaining stability under various conditions .
Regulatory Considerations
Safety Assessments
Due to its widespread use, this compound has undergone extensive safety evaluations. The European Chemicals Agency (ECHA) has highlighted potential neurotoxic effects associated with inhalation exposure, necessitating careful regulatory oversight .
Table 1: Regulatory Status Overview
| Region | Regulatory Body | Status |
|---|---|---|
| European Union | ECHA | Under REACH assessment |
| United States | FDA | Generally recognized as safe |
| Japan | JETRO | Approved for cosmetic use |
Industrial Applications
Chemical Synthesis
Beyond its use in fragrances, this compound serves as an intermediate in the synthesis of other chemical compounds. Its versatility allows it to be employed in the production of specialty chemicals used in various industries, including pharmaceuticals and agrochemicals .
Case Study: Synthesis of Derivatives
Research has indicated that this compound can be transformed into several derivatives that exhibit antimicrobial properties. A study demonstrated its effectiveness as a precursor for synthesizing novel antimicrobial agents that could be utilized in food preservation and medical applications .
Environmental Impact
The environmental impact of this compound is an area of ongoing research. Its potential for release into the environment through consumer products raises concerns about aquatic toxicity. Regulatory frameworks are being developed to assess and mitigate these risks .
Mechanism of Action
The mechanism of action of 2-(3-Methylbutyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the hydrophobic cyclohexane ring can interact with lipid membranes, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key structural and physical properties of 2-(3-Methylbutyl)cyclohexan-1-ol with analogous cyclohexanol derivatives:
Key Observations :
- Molecular Weight: The 3-methylbutyl substituent in the target compound contributes to its higher molecular weight compared to simpler analogs like 1-Methylcyclohexanol.
- Boiling Points: While direct data is unavailable for the target compound, the branched alkyl chain likely increases its boiling point relative to 1-Methylcyclohexanol (79–80°C) but reduces it compared to α-Terpineol (217–218°C), which has a rigid cyclic terpene structure .
Reactivity and Functional Group Influence
- Secondary Alcohol Reactivity : As a secondary alcohol, this compound is less reactive toward oxidation than primary alcohols like 2-Methylpentan-1-ol (a primary alcohol), which readily forms aldehydes/ketones .
- Steric Effects: The bulky 3-methylbutyl group may hinder nucleophilic attacks on the hydroxyl group, contrasting with less sterically hindered analogs like 1-Methylcyclohexanol .
- Amino Derivatives: (1S,2R)-2-(Aminomethyl)cyclohexan-1-ol exhibits enhanced solubility in aqueous media due to its polar aminomethyl group, unlike the hydrophobic alkyl-substituted target compound .
Biological Activity
2-(3-Methylbutyl)cyclohexan-1-ol is a cyclic alcohol with the chemical formula CHO. This compound has garnered interest in various fields, including pharmacology, due to its potential biological activities. This article reviews the biological activity of this compound, summarizing its effects, mechanisms, and relevant case studies.
The compound features a cyclohexane ring substituted with a 3-methylbutyl group and a hydroxyl group. Its structure contributes to its unique interactions with biological systems.
Biological Activities
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study measured its ability to scavenge free radicals using the DPPH assay, revealing an IC value of 35 µg/mL, suggesting moderate antioxidant activity compared to other known antioxidants .
2. Antimicrobial Properties
In vitro studies have shown that this compound possesses antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for S. aureus was found to be 50 µg/mL, indicating its potential as a natural antimicrobial agent .
3. Cytotoxic Effects
Further investigations into the cytotoxic effects of this compound on cancer cell lines have demonstrated promising results. The compound exhibited selective cytotoxicity against MCF-7 breast cancer cells, with an IC value of 20 µg/mL. This suggests potential applications in cancer therapy .
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging: The hydroxyl group in the compound may play a crucial role in neutralizing free radicals, thereby reducing oxidative stress.
- Membrane Disruption: Its hydrophobic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction: In cancer cells, the compound may trigger apoptotic pathways, promoting programmed cell death.
Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(3-Methylbutyl)cyclohexan-1-ol, and how can reaction conditions be optimized?
- Methodology : Catalytic hydrogenolysis of cyclohexenyl hydroperoxide using palladium chloride or magnesium acetate in hexane is a viable route for cyclohexanol derivatives. Reaction optimization should focus on catalyst loading (e.g., 1–5 mol%), solvent polarity, and temperature control (60–100°C) to maximize yield and selectivity . For continuous-flow synthesis, cloud-based automated systems can streamline parameter optimization (e.g., residence time, pressure) .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodology :
- Purity : Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) using a C18 column (acetonitrile/water gradient) .
- Structural Confirmation : 1H/13C NMR to identify characteristic peaks (e.g., cyclohexanol -OH at δ 1.5–2.0 ppm; methylbutyl chain signals at δ 0.8–1.4 ppm). Compare with PubChem spectral data for analogous cyclohexanol derivatives .
Q. What are the key considerations for handling and storing this compound in laboratory settings?
- Methodology : Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent oxidation. Use chemical-resistant gloves (nitrile) and fume hoods during handling. Monitor airborne concentrations with real-time sensors to ensure compliance with occupational exposure limits .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing substituted cyclohexanol derivatives be addressed?
- Methodology : Employ directing groups (e.g., acetates) to guide functionalization at specific positions. For example, fluoro alcohols as reaction media enhance β-hydroxy sulfoxide formation from epoxides, leveraging hydrogen-bonding interactions . Computational modeling (DFT) can predict transition states to optimize regioselectivity .
Q. What strategies resolve contradictions in reported catalytic efficiencies for cyclohexanol synthesis?
- Methodology : Systematic screening of catalysts (e.g., PdCl2 vs. Mg(OAc)2) under identical conditions (solvent, temperature) to identify substrate-specific trends. Kinetic studies (e.g., rate constants, activation energy) can clarify discrepancies in literature data .
Q. How do stereochemical outcomes of this compound synthesis vary with chiral catalysts?
- Methodology : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP complexes. Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. Single-crystal X-ray diffraction (as in ) confirms absolute configuration .
Q. What computational tools predict the biological activity of cyclohexanol derivatives?
- Methodology : Molecular docking (AutoDock Vina) to simulate interactions with enzyme targets (e.g., cytochrome P450). QSAR models trained on PubChem bioactivity data (e.g., IC50 values) can prioritize derivatives for in vitro testing .
Data Analysis & Experimental Design
Q. How should researchers design experiments to analyze conflicting data on oxidation byproducts of cyclohexanol derivatives?
- Methodology :
- Oxidation Pathways : Compare products under controlled conditions (e.g., KMnO4 vs. CrO3). LC-MS/MS identifies minor byproducts (e.g., 3-methylidenehexanal vs. hexanoic acid derivatives) .
- Kinetic Profiling : Monitor reaction progress via in situ IR spectroscopy to detect intermediates .
Q. What advanced techniques characterize the thermal stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
